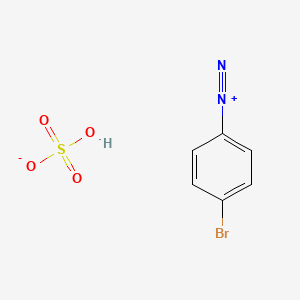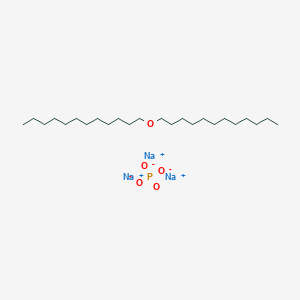
Benzaldehyde, 4-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzaldehyde, 4-nitroso- is an organic compound with the molecular formula C7H5NO2. It is a derivative of benzaldehyde, where a nitroso group (-NO) is attached to the para position of the benzene ring. This compound is known for its distinctive chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Benzaldehyde, 4-nitroso- can be synthesized through several methods. One common method involves the nitration of benzaldehyde followed by reduction. The nitration process introduces a nitro group (-NO2) to the benzaldehyde, which is then reduced to a nitroso group (-NO) using reducing agents such as iron and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of Benzaldehyde, 4-nitroso- often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: Benzaldehyde, 4-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as iron and hydrochloric acid (Fe/HCl) or sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitrobenzaldehyde derivatives.
Reduction: Aminobenzaldehyde derivatives.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
Benzaldehyde, 4-nitroso- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: Benzaldehyde, 4-nitroso- is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzaldehyde, 4-nitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the target molecules.
相似化合物的比较
Benzaldehyde, 4-nitro-: This compound has a nitro group (-NO2) instead of a nitroso group (-NO) at the para position.
Benzaldehyde, 4-amino-: This compound has an amino group (-NH2) at the para position.
Benzaldehyde, 4-hydroxy-: This compound has a hydroxyl group (-OH) at the para position.
Uniqueness: Benzaldehyde, 4-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and properties. This makes it valuable for specific applications where the nitroso functionality is required.
属性
CAS 编号 |
74663-99-3 |
|---|---|
分子式 |
C7H5NO2 |
分子量 |
135.12 g/mol |
IUPAC 名称 |
4-nitrosobenzaldehyde |
InChI |
InChI=1S/C7H5NO2/c9-5-6-1-3-7(8-10)4-2-6/h1-5H |
InChI 键 |
JITMZUMTIBUTHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)











![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
